molecular formula C11H17NO B11798939 1-Ethyl-2-(furan-3-yl)piperidine

1-Ethyl-2-(furan-3-yl)piperidine

Katalognummer: B11798939
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: AKQVHHXYOGEIOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-2-(furan-3-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with an ethyl group at the first position and a furan ring at the second position. Piperidine derivatives are known for their significant roles in medicinal chemistry and pharmaceutical applications due to their diverse biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(furan-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-(furan-3-yl)ethylamine with ethyl bromide under basic conditions to form the desired piperidine derivative . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-2-(furan-3-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-Ethyl-2-(furan-3-yl)piperidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Ethyl-2-(furan-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic the structure of natural ligands, allowing it to bind to receptor sites and modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of receptor-mediated pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Ethyl-2-(furan-3-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl group and the furan ring at specific positions on the piperidine ring enhances its potential for diverse applications in medicinal chemistry and other fields .

Eigenschaften

Molekularformel

C11H17NO

Molekulargewicht

179.26 g/mol

IUPAC-Name

1-ethyl-2-(furan-3-yl)piperidine

InChI

InChI=1S/C11H17NO/c1-2-12-7-4-3-5-11(12)10-6-8-13-9-10/h6,8-9,11H,2-5,7H2,1H3

InChI-Schlüssel

AKQVHHXYOGEIOX-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCCCC1C2=COC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.